6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
“6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves a multi-step process. A new and straightforward route to synthesize this compound involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The reaction was catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H), which has been evaluated as a new-generation solid catalyst with outstanding activity . This method provided the desired products with moderate to good yields .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a sequential opening/closing cascade reaction . The reaction was carried out at room temperature under ethanol . The use of AC-SO3H as a catalyst made the reaction more efficient .
Scientific Research Applications
Synthesis of Heterocycles
The compound 6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a valuable building block in the synthesis of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity under mild conditions allows for the generation of a wide range of heterocyclic compounds and dyes from diverse precursors, showcasing its importance in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).
Anticancer Activity
Derivatives of the pyrazoline class, to which the compound belongs, have been extensively researched for their potential anticancer activity. These derivatives have demonstrated significant biological effects in pharmaceutical chemistry, highlighting the compound's relevance in the development of new anticancer agents (Ray et al., 2022).
Multifunctional Applications
Pyrazoline derivatives, including those related to the compound , possess a wide range of biological activities, making them subjects of interest in multifunctional applications. Their notable activities include antimicrobial, anti-inflammatory, and anticancer effects, among others, underscoring the compound's versatility and potential in various therapeutic areas (Ganguly & Jacob, 2017).
Advanced Material Synthesis
The compound is also of interest in the synthesis of advanced materials, such as high-energy density materials (HEDM). Studies have focused on azine energetic compounds, which include structures similar to this compound, demonstrating its potential in the development of materials with improved burning rates and detonation performance (Yongjin & Shuhong, 2019).
properties
IUPAC Name |
6-amino-4-ethyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-3-6-7(4-11)9(12)15-10-8(6)5(2)13-14-10/h6H,3,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQVPHLDWOQZEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(OC2=NNC(=C12)C)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
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